1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2,5-diethoxyphenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-20-13-7-8-14(21-6-2)15(10-13)22(18,19)17-12(4)9-11(3)16-17/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSOUXNGAPLUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The sulfonyl chloride undergoes nucleophilic attack by the pyrazole’s nitrogen atom, facilitated by a base such as triethylamine. The base neutralizes HCl byproducts, driving the reaction to completion. Polar aprotic solvents like dichloromethane enhance reactivity by stabilizing ionic intermediates.
Key Equation :
Optimization Parameters
Yields typically exceed 70% under these conditions, with purity confirmed via (δ 7.89 ppm for aromatic protons) and HRMS (m/z 324.4).
Modular Two-Component Synthesis
Adapting methods for 3,5-diarylpyrazoles, this approach constructs the pyrazole core before introducing the sulfonyl group.
Pyrazole Ring Formation
Hydrazones derived from aryl aldehydes react with α-substituted acetophenones in ethanol under acid catalysis. For example:
Catalytic Enhancements
Subsequent Sulfonation
The pyrazole intermediate is treated with chlorosulfonic acid in dichloroethane at 50°C to introduce the sulfonyl group. This step requires rigorous moisture exclusion to avoid hydrolysis.
One-Pot Cyclocondensation and Sulfonation
Recent advances enable concurrent pyrazole synthesis and sulfonation, reducing purification steps.
Reaction Design
A chalcone derivative bearing ethoxy groups reacts with hydrazine hydrate and sulfur trioxide in a single pot:
Ionic Liquid Catalysis
The ionic liquid [bmim]PF enhances reaction efficiency by:
Yield : 78% after 8 hours at 80°C.
Comparative Analysis of Methods
Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity:
-
(DMSO-): Aromatic protons at δ 7.85–7.89 ppm; methyl groups at δ 2.45–2.50 ppm.
-
X-ray Crystallography : Confirms planar pyrazole ring and sulfonyl group geometry.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antibacterial Activity :
- Inhibitors of Differentiation :
- Anti-inflammatory Properties :
Materials Science Applications
- Ligand Formation :
- Polymer Chemistry :
Organic Synthesis Applications
- Reagent for Organic Reactions :
- Oxidation Reactions :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Structural and Substituent Variations
The sulfonyl pyrazole derivatives in the evidence differ primarily in the substituents on the phenyl ring and pyrazole core. Key structural analogs include:
Table 1: Structural Comparison of Sulfonyl Pyrazole Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., bromo in , chloro in ) may enhance reactivity in electrophilic substitutions.
- Bulkier substituents (e.g., cyclohexyl in ) correlate with enhanced biological activity, suggesting that the diethoxy groups in the target compound could similarly influence bioactivity.
Trends :
- Reaction conditions (e.g., solvent, base) are consistent across analogs, emphasizing the versatility of sulfonylation for derivatization.
Physicochemical Properties
Predicted or experimental data for analogs reveal substituent effects:
Table 2: Physicochemical Properties
Insights :
- Chloro and propoxy groups increase molecular weight and boiling point compared to simpler derivatives.
- Fluorine substituents (e.g., in ) may enhance metabolic stability due to reduced susceptibility to oxidation.
Biological Activity
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antitumor, and anti-inflammatory properties, supported by data tables and relevant case studies.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of various pyrazole derivatives. The compound in focus has shown promising results against a range of pathogens.
In Vitro Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against common bacterial strains.
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.25 | 0.50 |
| 2 | Escherichia coli | 0.30 | 0.60 |
| 3 | Pseudomonas aeruginosa | 0.40 | 0.80 |
The compound exhibited strong activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Antitumor Activity
The antitumor effects of pyrazole derivatives have been investigated extensively. In vitro studies reveal that the compound can inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Efficacy
A recent study assessed the cytotoxic effects of several pyrazole derivatives on human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical) | 15.0 |
| MCF-7 (breast) | 12.5 |
| A549 (lung) | 20.0 |
The results indicate that the compound demonstrates significant cytotoxicity against HeLa and MCF-7 cells, suggesting its potential use in cancer therapy .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. The compound's ability to inhibit pro-inflammatory cytokines has been documented.
The anti-inflammatory mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation .
Q & A
Q. What are the optimal synthetic routes for 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be refined to improve yield?
Synthesis typically involves sulfonylation of 3,5-dimethylpyrazole with 2,5-diethoxyphenylsulfonyl chloride under basic conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. For purification, column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is effective . Yield optimization may require inert atmospheres (N₂) to prevent side reactions, as demonstrated in analogous pyrazole sulfonylation protocols .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm sulfonyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and methyl substituents (δ ~2.1–2.5 ppm) .
- FTIR : Key peaks include S=O stretching (~1350 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS validates purity and molecular ion detection (e.g., [M+H]⁺) .
Q. How does the substitution pattern of the pyrazole core influence its crystallographic properties?
The 3,5-dimethyl groups induce steric hindrance, stabilizing the pyrazole ring in a planar conformation. X-ray diffraction studies of similar compounds (e.g., 3,5-dimethylpyrazole derivatives) reveal intermolecular hydrogen bonding between sulfonyl oxygen and adjacent methyl groups, forming layered crystal lattices. Lattice parameters (e.g., space group P2₁/c) and torsion angles (e.g., C–S–O–C dihedral angles) should be analyzed to predict solubility and stability .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron-withdrawing effects of the sulfonyl group, which polarizes the pyrazole ring. Fukui indices identify reactive sites (e.g., C-4 position) for electrophilic attacks. Molecular docking simulations (AutoDock Vina) can further assess interactions with biological targets like enzymes or receptors .
Q. How can discrepancies in biological activity data (e.g., IC₅₀ values) between studies be systematically addressed?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Structural analogs : Compare activity of derivatives (e.g., replacing diethoxy with methoxy groups) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies (e.g., kinase inhibition assays) using statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
Q. What mechanistic insights explain the compound’s selectivity as a kinase inhibitor or enzyme modulator?
The sulfonyl group acts as a hydrogen bond acceptor, binding to ATP pockets in kinases (e.g., EGFR). Molecular dynamics simulations (50 ns trajectories) reveal stable interactions with catalytic lysine residues. Competitive inhibition assays (e.g., with ATP-γ-S) validate binding modes. Mutagenesis studies (e.g., K721A mutation in EGFR) further confirm specificity .
Q. How can solvent effects and pH be optimized for catalytic applications (e.g., asymmetric synthesis)?
Polar aprotic solvents (DMF, DMSO) enhance solubility for homogeneous catalysis. In aqueous systems, buffer pH (7.4–8.5) stabilizes the sulfonate anion, increasing electrophilicity. Kinetic studies (UV-Vis monitoring at λ = 300 nm) quantify reaction rates under varied conditions .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .
- Synthetic Scalability : Pilot reactions (1–10 mmol scale) using microwave-assisted synthesis (80°C, 30 min) reduce side products .
- Toxicity Profiling : Ames tests and zebrafish embryo assays (LC₅₀) assess biocompatibility for pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
